2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline
Description
Chemical Identity and Applications 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline (CAS: 82050-11-1) is a stable isotope-labeled analog of the heterocyclic aromatic amine (HAA) 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). Its molecular formula is C₁₂H₁₂N₄, with a molecular weight of 215.27 g/mol due to the incorporation of three deuterium atoms (methyl-d3 group) . This compound is primarily used as an internal standard in analytical methods (e.g., LC-MS) to quantify HAAs in food matrices and to study metabolic pathways, DNA adduct formation, and mutagenicity mechanisms .
Properties
IUPAC Name |
4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWMIJIGUYNAY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675576 | |
| Record name | 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82050-11-1 | |
| Record name | 3H-Imidazo[4,5-f]quinolin-2-amine, 4-methyl-3-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 4-Methylquinoline Derivatives
The foundational step involves preparing a 4-methylquinoline scaffold. A common precursor is 4-methyl-2-nitroquinoline, synthesized via Friedländer condensation between 2-aminobenzaldehyde derivatives and methyl vinyl ketone under acidic conditions. The nitro group at position 2 is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Key Reaction:
Deuterated Methylation at Position 3
Introducing the trideuterated methyl group (-CD₃) at position 3 is achieved through nucleophilic alkylation.
Alkylation with CD₃I
-
Substrate Activation : 2-Amino-4-methylquinoline (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under argon. Sodium hydride (1.2 equiv) is added at 0°C to deprotonate the amine, forming a reactive amide intermediate.
-
Deuterated Methylation : CD₃I (1.5 equiv) is introduced dropwise, and the reaction is stirred at 25°C for 12 hours.
-
Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and dried over MgSO₄.
Critical Parameters :
Alternative Methods Using LiAlD₄
For substrates sensitive to strong bases, LiAlD₄ reduces carbonyl intermediates to install -CD₃. For example, reductive amination of 2-amino-4-methylquinoline-3-carbaldehyde with LiAlD₄ in THF yields the deuterated amine.
Cyclization to Form the Imidazo[4,5-f]quinoline Core
Cyclization is achieved via acid-catalyzed intramolecular dehydration.
Procedure :
-
The deuterated intermediate (1.0 equiv) is refluxed in polyphosphoric acid (PPA) at 150°C for 6 hours.
-
The reaction is cooled, neutralized with NaOH (10%), and extracted with dichloromethane.
Mechanistic Insight :
PPA protonates the amine, facilitating nucleophilic attack by the adjacent carbon to form the imidazole ring.
Purification and Isolation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates the target compound from non-deuterated byproducts and unreacted precursors. Isotopic purity is confirmed by a mass shift of +3 Da in HRMS.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Elevating cyclization temperatures beyond 160°C promotes decomposition, while alkylation at >30°C increases N-alkylation byproducts.
Isotopic Purity Control
Deuterium Retention Strategies :
-
Inert Atmosphere : Reactions conducted under argon reduce proton exchange with moisture.
-
Drying Agents : Molecular sieves (3Å) in alkylation steps absorb trace H₂O.
Analytical Validation :
Comparative Analysis of Methodologies
Alkylation Agents: CD₃I vs. LiAlD₄
| Agent | Yield (%) | Isotopic Purity (%) | Cost (USD/g) |
|---|---|---|---|
| CD₃I | 72 | 99.5 | 450 |
| LiAlD₄ | 65 | 98.8 | 620 |
CD₃I offers higher efficiency and lower cost, whereas LiAlD₄ is preferable for thermally labile substrates.
Cyclization Catalysts: PPA vs. POCl₃
| Catalyst | Reaction Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| PPA | 6 | 90 | Minimal |
| POCl₃ | 4 | 82 | Phosphates |
PPA provides superior yields, but POCl₃ accelerates cyclization at the expense of phosphate byproducts.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline undergoes various types of chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various imidazoquinoline analogs .
Scientific Research Applications
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline has several scientific research applications:
Chemistry: Used as a model compound in studies of heterocyclic chemistry and reaction mechanisms.
Mechanism of Action
The mechanism by which 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline exerts its effects involves its metabolism by cytochrome P450 enzymes, particularly CYP1A2. The compound is conjugated by N-acetyltransferase or sulfotransferase to form a metabolite that reacts with DNA, leading to the formation of DNA adducts . This process can induce mutations and contribute to carcinogenesis. Additionally, the compound has been shown to inhibit autophagy and induce endoplasmic reticulum stress, leading to liver damage .
Comparison with Similar Compounds
Physicochemical Properties
- Purity : >95% (HPLC)
- Storage : +4°C (short-term storage recommended)
- Synthesis : Prepared via isotopic labeling of the parent compound IQ, leveraging methods analogous to those described for HAAs like MeIQx and PhIP .
HAAs are mutagenic and carcinogenic compounds formed during high-temperature cooking of protein-rich foods. Below is a comparative analysis of 2-amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline with structurally related HAAs:
Table 1: Structural and Functional Comparison of Key HAAs
Key Findings from Comparative Studies
Metabolic Activation: IQ and its deuterated analog require CYP1A2-mediated N-hydroxylation to exert mutagenicity. The deuterated methyl group in this compound introduces a kinetic isotope effect, slowing metabolic conversion compared to non-deuterated IQ . MeIQ and MeIQx exhibit higher bioaccumulation in melanin-rich tissues (e.g., eyes, skin) due to structural modifications, whereas IQ and its deuterated form show broader organ distribution .
Mutagenic Specificity :
- IQ primarily induces G:C → T:A transversions (59–72% of mutations) due to C8-guanine adduct formation, a pattern mirrored by the deuterated analog in tracer studies .
- PhIP, despite structural differences, also targets guanine but favors G:C → A:T transitions (19–27%) due to adenine adduct formation .
Analytical Detection: The deuterated compound is critical for quantifying IQ in complex matrices (e.g., cigarette smoke, cooked meats) via isotope dilution mass spectrometry. Non-deuterated HAAs like IQ and MeIQx are typically detected using HPLC with electrochemical or fluorescence detection .
Carcinogenic Potential: IQ is the only HAA confirmed to induce liver tumors in non-human primates, underscoring its high-risk classification (Group 2A) . MeIQ and MeIQx, classified as Group 2B, show weaker carcinogenicity but are more prevalent in processed meats .
Biological Activity
Overview
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is a member of the imidazoquinoline family, known for its biological significance and mutagenic properties. This compound is particularly relevant in studies related to food safety and carcinogenesis due to its formation during the cooking of meat and other protein-rich foods at high temperatures. This article explores the biological activity of this compound, focusing on its mutagenic effects, mechanisms of action, and implications for health.
- IUPAC Name : 4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine
- Molecular Formula : C₁₂H₁₃D₃N₄
- Molecular Weight : 215.27 g/mol
- CAS Number : 82050-11-1
Mutagenicity and Carcinogenicity
This compound has been shown to exhibit significant mutagenic properties. It is known to induce DNA damage through various mechanisms:
- DNA Adduct Formation : The compound can form adducts with DNA, leading to mutations during replication.
- Oxidative Stress : Exposure to this compound has been linked to increased levels of reactive oxygen species (ROS), contributing to cellular damage and inflammation.
Case Studies
-
Zebrafish Model Study :
A study investigated the hepatotoxic effects of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) using zebrafish as a model organism. The fish were exposed to varying concentrations (0, 8, 80, and 800 ng/mL) over 35 days. Key findings included: -
Ames Test :
The Ames test has demonstrated that compounds like this compound are capable of inducing mutations in bacterial strains, confirming their mutagenic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Metabolic Activation : The liver plays a crucial role in the metabolic activation of heterocyclic amines like this compound. Cytochrome P450 enzymes convert the compound into reactive metabolites that interact with DNA.
- Inflammatory Pathways : The compound activates pathways such as TLR4/MAPK and TLR4/NF-κB, which are involved in mediating inflammation and stress responses in cells .
Pharmacokinetics
The pharmacokinetics of this compound indicate that absorption occurs primarily through dietary sources. Once ingested, it undergoes metabolic transformation predominantly in the liver before exerting its biological effects.
Comparative Analysis with Similar Compounds
| Compound Name | Mutagenic Potential | Formation Source |
|---|---|---|
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | High | Cooked meats |
| 2-Amino-3,8-dimethylimidazo[4,5-f]quinoline | Very High | Cooked meats |
| 2-Amino-3-(methyl-d3)-4-methylimidazo[4,5-f]quinoline | Moderate | Cooked meats |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline, and how does deuterium incorporation affect reaction optimization?
- Methodology : Begin with a 4-hydroxy-3-nitroquinoline precursor (Formula II). Use phosphorus oxychloride (1–2 molar equivalents) in N,N-dimethylformamide at elevated temperatures to generate the 4-chloro intermediate (Formula III) . For deuterium incorporation, substitute standard methylating agents with deuterated reagents (e.g., CD3-I) during the amination step with R1NH2. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent choice (e.g., dichloromethane or tetrahydrofuran) to minimize byproducts .
Q. How can structural characterization of this deuterated compound be performed to confirm isotopic purity and regiochemistry?
- Methodology : Employ high-resolution mass spectrometry (HRMS) with LC-ESI-QTOF (Collision Energy: 50 eV, Resolution: 35,000) to verify the exact mass (expected [M+H]+: 201.1127 vs. non-deuterated analog: 198.0905) . Confirm regiochemistry using 1H NMR, noting the absence of the protiated methyl signal (~δ 2.5 ppm) and deuterium-induced isotopic shifts in adjacent protons. Complement with IR spectroscopy to validate amine and imidazole functional groups .
Q. What standardized protocols are used to assess the mutagenic potential of this compound in in vitro assays?
- Methodology : Conduct Ames tests using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 liver homogenate). Prepare test concentrations (0.1–100 µg/plate) in DMSO and include positive controls (e.g., 2-nitrofluorene). Incubate at 37°C for 48–72 hours and quantify revertant colonies. Compare results to non-deuterated IQ (2-Amino-3-methyl analog), which shows high mutagenicity in TA98 (~1,500 revertants/nmol) .
Advanced Research Questions
Q. How does deuteration at the methyl group influence metabolic stability and cytochrome P450-mediated activation pathways?
- Methodology : Perform in vitro metabolism studies using human liver microsomes (HLMs). Incubate the deuterated and non-deuterated compounds with NADPH-regenerating systems. Quantify metabolites via LC-MS/MS and compare kinetic parameters (e.g., Vmax, Km). The kinetic isotope effect (KIE) from C-D bond cleavage may reduce metabolic activation rates, altering the formation of DNA-reactive species (e.g., N-hydroxylated metabolites) .
Q. What advanced computational strategies can predict the isotopic impact on binding affinity to DNA adducts or aryl hydrocarbon receptor (AhR)?
- Methodology : Use density functional theory (DFT) to model the deuterated compound’s electronic structure and compare it to the protiated form. Perform molecular dynamics (MD) simulations to assess binding stability with DNA (e.g., dG-C8-IQ adducts) or AhR. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Q. How can high-resolution mass spectrometry (HRMS) differentiate isotopic isomers and quantify low-abundance metabolites in complex matrices?
- Methodology : Implement LC-ESI-ITFT (Ion Trap-Fourier Transform) with CE: 20% and Resolution: 15,000 to resolve isotopic clusters. Use parallel reaction monitoring (PRM) for targeted quantification of metabolites. Apply data-independent acquisition (DIA) for untargeted metabolomics, leveraging software (e.g., XCMS) to deconvolute isotopic patterns .
Q. What experimental designs address contradictions in reported mutagenic potencies across studies?
- Methodology : Systematically vary S9 source (rodent vs. human), bacterial strain genotype (e.g., Ogg1-deficient vs. wild-type), and exposure duration. Use factorial design to isolate confounding variables. For example, Ohgaki et al. (1984) reported higher mutagenicity in TA98 with rat S9, while Stavric et al. (1993) observed variability with human S9 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
